molecular formula C8H10ClN5S B2644910 5-(4-Chloro-2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-65-7

5-(4-Chloro-2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2644910
CAS RN: 1946817-65-7
M. Wt: 243.71
InChI Key: LNTDAWQIFWVYND-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of thiadiazole derivatives. In

Mechanism Of Action

The mechanism of action of CPP is not fully understood. However, it has been suggested that CPP may act as a GABA-A receptor modulator, which could explain its anticonvulsant and anxiolytic effects. CPP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This could explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CPP has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CPP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. Additionally, CPP has been found to increase the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of CPP is its low toxicity, which makes it a suitable candidate for preclinical studies. CPP has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of CPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of future research that could be explored with CPP. One potential area of research is its potential as a treatment for epilepsy. CPP has been found to exhibit anticonvulsant properties, and further studies could explore its efficacy in animal models of epilepsy. Another potential area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. CPP has been found to exhibit neuroprotective effects and to improve cognitive function, which could make it a promising candidate for further study in this area. Additionally, further studies could explore the potential of CPP as a treatment for pain and inflammation. CPP has been found to exhibit analgesic and anti-inflammatory properties, and further studies could explore its efficacy in animal models of pain and inflammation.

Synthesis Methods

CPP can be synthesized by the reaction of 4-chloro-2-propyl-3H-pyrazol-3-one with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction yields CPP as a yellow crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

CPP has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. CPP has also been studied for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

5-(4-chloro-2-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5S/c1-2-3-14-6(5(9)4-11-14)7-12-13-8(10)15-7/h4H,2-3H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTDAWQIFWVYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chloro-1-propyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

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